molecular formula C24H17ClN4O3 B2876087 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one CAS No. 1291852-15-7

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2876087
CAS No.: 1291852-15-7
M. Wt: 444.88
InChI Key: LYODWCOYYFHMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group and a 4-ethoxyphenyl moiety at the phthalazinone core. Phthalazinones are recognized for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . The incorporation of the 1,2,4-oxadiazole ring enhances structural rigidity and may improve binding affinity to biological targets, such as ion channels or enzymes .

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O3/c1-2-31-16-13-11-15(12-14-16)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-32-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYODWCOYYFHMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The oxadiazole ring is known for its ability to interact with biological targets, making it a promising candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies have shown that derivatives of oxadiazole exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent configuration:

  • Oxadiazole substituent : A 2-chlorophenyl group at the oxadiazole’s 3-position.
  • Phthalazinone substituent: A 4-ethoxyphenyl group at the phthalazinone’s 2-position.

Key comparisons with analogues include:

Table 1: Structural and Functional Comparison with Similar Compounds
Compound Name Oxadiazole Substituent Phthalazinone Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(2-Chlorophenyl) 2-(4-Ethoxyphenyl) ~453.89* Ethoxy group enhances solubility; ortho-Cl may introduce steric effects N/A
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-(3-Bromophenyl) 2-Phenyl 445.27 Bromine vs. chlorine alters lipophilicity; phenyl lacks ethoxy’s polarity
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3-(3,4,5-Trimethoxyphenyl) 2-(3-Methylphenyl) 470.49 Methoxy groups increase electron density; methylphenyl reduces solubility
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 3-(4-Chlorophenethyl) Benzimidazolone core ~398.85* Phenethyl chain extends hydrophobicity; different core affects bioactivity

*Calculated based on molecular formula.

Noncovalent Interactions

  • The 2-chlorophenyl group’s electron-withdrawing nature may influence π-π stacking or hydrogen bonding, as modeled by electron density analysis in .
  • Ethoxy’s oxygen could act as a hydrogen bond acceptor, contrasting with nonpolar substituents (e.g., methyl in ) .

Biological Activity

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone and oxadiazole, which have garnered attention for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 426.9 g/mol. The structure includes a phthalazinone core linked to an oxadiazole ring and a chlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H23ClN4O3
Molecular Weight426.9 g/mol
LogP (Partition Coefficient)4.134
Water Solubility (LogSw)-4.56
Polar Surface Area65.820 Ų

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds related to phthalazinones and oxadiazoles. For instance, derivatives similar to the compound have shown significant anti-proliferative activity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

  • Mechanism of Action : The mechanism primarily involves the induction of apoptosis and cell cycle arrest. Key proteins involved include:
    • p53 : Upregulated during apoptosis.
    • Caspase 3 : Activation leads to programmed cell death.
    • Cyclin-dependent kinase 1 (cdk1) : Downregulated, resulting in cell cycle arrest.
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins such as MAPK and Topoisomerase II, inhibiting their functions which are crucial for cancer cell proliferation.

Case Studies

A study published in RSC Advances explored the synthesis and biological evaluation of novel oxadiazol-phthalazinone derivatives. Among these, compounds with structural similarities to our target compound exhibited selective anti-proliferative activity against cancer cell lines while sparing normal fibroblasts .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the oxadiazole ring significantly influence biological activity:

  • Compounds with electron-withdrawing groups (like chloro or nitro) on the phenyl rings generally exhibit enhanced anti-cancer properties.
  • The presence of sulfur or nitrogen functionalities in close proximity to the phthalazinone core also appears to enhance activity by facilitating interactions with DNA or other cellular targets.

Table 2: Summary of Biological Activities

Compound VariantCell Line TestedIC50 (µM)Mechanism
D321-0388HepG2< 10Induces apoptosis
D321-0388MCF-7< 15Cell cycle arrest
Other derivativesVarious< 20MAPK/Topo II inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.